BenchChemオンラインストアへようこそ!

6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

CYP2C8 Drug–Drug Interaction Hepatic Metabolism

6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (CAS 338418-95-4) is a synthetic small molecule (C₁₅H₁₀F₃N₅O, MW 333.27 g/mol) that belongs to the class of 1,2,4-triazolyl-nicotinamide derivatives. The compound is commercially available from specialty chemical suppliers at a minimum purity of 95%.

Molecular Formula C15H10F3N5O
Molecular Weight 333.274
CAS No. 338418-95-4
Cat. No. B2608788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
CAS338418-95-4
Molecular FormulaC15H10F3N5O
Molecular Weight333.274
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(6-11)22-14(24)10-4-5-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24)
InChIKeyGLAZOYQCJSGKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (338418-95-4) – Core Identity and Baseline Properties for Research Procurement


6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (CAS 338418-95-4) is a synthetic small molecule (C₁₅H₁₀F₃N₅O, MW 333.27 g/mol) that belongs to the class of 1,2,4-triazolyl-nicotinamide derivatives. The compound is commercially available from specialty chemical suppliers at a minimum purity of 95% . It is listed in the PubChem Compound database (CID 1475774) with computed physicochemical descriptors including XLogP3 of 2.6, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The molecule features a 1,2,4-triazole ring attached to the 6-position of a nicotinamide core with a 3-trifluoromethylphenyl amide side chain.

Why In-Class Triazole-Nicotinamide Analogs Cannot Reliably Substitute for 338418-95-4 in Biochemical Studies


Within the broader family of triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, minor structural modifications produce large shifts in potency, metabolic stability, and CYP inhibition profiles, as demonstrated in the systematic structure–activity relationship (SAR) study by Travelli et al. [1]. The 3-trifluoromethyl substitution on the phenyl ring of 338418-95-4 is expected to alter both the lipophilicity (computed XLogP3 = 2.6 [2]) and the electron-withdrawing character of the amide-bearing side chain compared to non-fluorinated or differently halogenated analogs, which in turn modulates target binding affinity, aqueous solubility, and hepatic microsomal stability [1]. Generic substitution with a morpholinomethyl, ethoxy, or unsubstituted phenyl analog therefore risks invalidating both in vitro potency and ADME/polypharmacology comparisons across experimental series.

Quantitative Differentiation Evidence for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (338418-95-4)


CYP2C8 Inhibitory Activity of 338418-95-4 Compared to Class Reference Inhibitors

In a single recombinant human CYP2C8 inhibition assay using microsomes isolated from baculovirus-infected insect cells, 338418-95-4 displayed a Ki value of 1.10 × 10⁴ nM (11 µM) [1]. This places the compound in the weak inhibitor range relative to the prototypical CYP2C8 inhibitor montelukast (reported Ki ≈ 0.0092 µM in a comparable recombinant system) [2] and the moderate inhibitor paclitaxel (Ki ≈ 2 µM) [3]. The weakness of CYP2C8 inhibition suggests a lower probability of co-administered drug interactions mediated by this isoform compared to many chemotypes that contain a biphenyl or extended aromatic system.

CYP2C8 Drug–Drug Interaction Hepatic Metabolism

Physicochemical Differentiation of 338418-95-4 from Non-Fluorinated Triazole-Nicotinamide Analogs

The computed octanol–water partition coefficient (XLogP3) of 338418-95-4 is 2.6 [1], reflecting the contribution of the 3-trifluoromethylphenyl moiety. By comparison, the non-fluorinated analog 6-(1H-1,2,4-triazol-1-yl)-N-phenylnicotinamide (CAS 672951-09-6) is expected to exhibit a significantly lower XLogP3 (approximately 1.2–1.5 based on fragment-based calculation). The trifluoromethyl group also increases the hydrogen-bond acceptor count from four to seven [1], which can alter solvation energetics and target-binding geometry.

Lipophilicity XLogP3 Hydrogen Bonding

Chemotype Position Within the Triazole-Based NAMPT Inhibitor SAR Landscape

The Travelli et al. (J. Med. Chem. 2017) study establishes that triazole-containing nicotinamide analogs can achieve one-digit nanomolar NAMPT inhibitory potency, with compound 30c demonstrating in vivo efficacy in xenograft and allograft tumor models as well as in a murine colitis model [1]. Although 338418-95-4 itself was not explicitly reported in this publication, its scaffold – a 6-(1,2,4-triazol-1-yl)nicotinamide bearing a trifluoromethylphenyl side chain – places it within the same chemotype series. The presence of a 3-trifluoromethyl group is structurally analogous to the lipophilic substituents explored in the SAR of subseries E (ethers) and A (amides), where modifications to the biphenyl and phenyl linker regions produced IC₅₀ shifts of up to two orders of magnitude [1][2].

NAMPT Inhibition NAD Depletion Cancer Metabolism

CYP2C8 Selectivity Profile Relative to Multi-Isoform CYP Inhibition Patterns Characteristic of NAMPT Inhibitor Chemotypes

The Data in Brief (2020) article by Aprile et al. reports CYP inhibition data for a panel of triazole-based NAMPT inhibitors using the aminopyrine N-demethylase assay. While 338418-95-4 was not included in that panel, the study demonstrates that closely related compounds with a biphenyl–pyridine or biphenyl–benzene linker (subseries A1–A6) can significantly inhibit CYP enzymes, with measured residual substrate percentages as low as 21% in rat liver microsomes [1]. In contrast, the CYP2C8 Ki of 11 µM for 338418-95-4 [2] suggests a distinct CYP interaction profile that may offer an advantage in experimental contexts where preserved hepatic CYP function is critical.

CYP Inhibition Polypharmacology Metabolic Stability

Evidence-Linked Application Scenarios for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide (338418-95-4)


Exploratory SAR: Probing the 3-Trifluoromethylphenyl Position in Triazole-Nicotinamide NAMPT Inhibitor Libraries

Researchers constructing systematic SAR matrices around the triazole-nicotinamide NAMPT inhibitor pharmacophore can use 338418-95-4 as a probe for the 3-trifluoromethylphenyl substitution position. The scaffold is directly analogous to the amide subseries (A1–A6) characterized by Travelli et al. [1], and its computed XLogP3 of 2.6 [2] positions it at the lipophilic boundary of the series. Direct determination of a NAMPT IC₅₀ value for this compound would fill an untested region of the property–activity landscape and inform the design of next-generation inhibitors with optimized lipophilic efficiency.

CYP2C8 Interaction Control in Polypharmacology Profiling Panels

The documented CYP2C8 Ki of 11 µM (BindingDB) [1] allows 338418-95-4 to serve as a low-inhibition control for CYP2C8 in drug–drug interaction screening panels. When used alongside strong CYP2C8 inhibitors such as montelukast (Ki ≈ 9.2 nM) [2] and moderate inhibitors such as paclitaxel [3], the compound provides a graded reference that aids in calibrating assay sensitivity and establishing the background inhibition window for new chemical entities.

Comparative Physicochemical Benchmarking of 1,2,4-Triazole-Nicotinamide Analogs with Varying N-Aryl Substitution

The combination of a 1,2,4-triazole at the 6-position of nicotinamide and a 3-trifluoromethylphenyl N-aryl substituent is structurally distinctive within the PubChem-accessible compound space (CID 1475774) [1]. This compound can serve as a benchmark for biophysical profiling (solubility, log D, plasma protein binding) when comparing the effects of ortho-, meta-, and para-CF₃ substitution patterns on the phenyl ring, as well as for contrast with compounds bearing 1,2,3-triazole or imidazole heterocycles instead of 1,2,4-triazole.

In Vitro Hepatic Metabolism Comparator for Triazole-Nicotinamide Series with Bulky Lipophilic Side Chains

The metabolic stability dataset in Aprile et al. (Data Brief, 2020) demonstrates that compounds with extended lipophilic linkers (e.g., biphenyl in A1, A2) show residual substrate percentages as low as 21% in rat liver microsomes [1]. The 338418-95-4 compound, with its compact 3-trifluoromethylphenyl group (MW 333.27), is predicted to exhibit a more favorable microsomal stability profile. When used in parallel microsomal incubation experiments with the more extensively metabolized analogs A3 or E5, it can help decouple the contributions of linker lipophilicity from intrinsic oxidative susceptibility in the triazole-nicotinamide series.

Quote Request

Request a Quote for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.